molecular formula C12H11N5O2S B2807104 1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1251615-17-4

1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2807104
CAS No.: 1251615-17-4
M. Wt: 289.31
InChI Key: DYXNXAVVVBXDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a pyrazole ring

Properties

IUPAC Name

2-ethyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-2-17-9(3-5-13-17)10(18)14-12-16-15-11(19-12)8-4-6-20-7-8/h3-7H,2H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXNXAVVVBXDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Final coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the pyrazole derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C2 position due to electron-deficient characteristics. For example:

  • Amination : Reacts with primary amines (e.g., benzylamine) in ethanol under reflux to form substituted hydrazides .

  • Thiolation : Thiol-containing nucleophiles displace the oxadiazole’s oxygen atom in acidic media, forming thioether derivatives .

Key Conditions :

Reaction TypeSolventCatalystTemperatureYield Range
AminationEthanolZnCl₂80°C60–92%
ThiolationDMFHCl60–70°C55–75%

Ring-Opening Reactions

The 1,3,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl cleaves the oxadiazole ring to form hydrazide intermediates, which can cyclize into thiadiazoles.

  • Basic Hydrolysis : NaOH (10%) at 70°C generates unstable carboxylic acid derivatives.

Mechanistic Pathway :

  • Protonation of the oxadiazole nitrogen.

  • Nucleophilic attack by water at the C2 position.

  • Ring cleavage and formation of hydrazide or carboxylic acid products.

Condensation Reactions

The carboxamide group participates in Schiff base formation:

  • With Aldehydes : Condenses with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol to yield hydrazone derivatives with improved bioactivity .

  • With Hydrazides : Forms bis-heterocyclic compounds under microwave irradiation, reducing reaction time from 7–9 hours to 8–10 minutes .

Example :

ReagentProduct StructureYield (Conventional/Microwave)
4-NitrobenzaldehydeHydrazone derivative58% → 79%

Electrophilic Substitution

The thiophene moiety undergoes electrophilic substitution:

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the thiophene’s α-position.

  • Nitration : HNO₃/H₂SO₄ mixture adds nitro groups selectively to the thiophene ring .

Regioselectivity : Reactions favor the α-position due to electron-rich sulfur atom directing effects .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:

  • With Boronic Acids : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
    Conditions :

  • Solvent: Dioxane/H₂O (3:1)

  • Base: K₂CO₃

  • Temperature: 90°C

  • Yield: 65–78%

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable pharmacological properties:

Reaction TypeBioactivity (IC₅₀)Reference
Hydrazone formationAnticancer (1.18–3.45 μM)
Thioether derivativesEGFR inhibition (0.24 μM)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA.

  • Photodegradation : UV exposure (254 nm) in methanol leads to oxadiazole ring cleavage within 24 hours.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in inhibiting various cancer-related enzymes. For instance, compounds similar to 1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide have demonstrated selective inhibition against human carbonic anhydrases (hCA), which are implicated in tumor progression. In vitro evaluations showed that certain derivatives could inhibit hCA IX and II at nanomolar concentrations, making them promising candidates for cancer therapy .

Antimicrobial Properties

Compounds containing the oxadiazole ring have been evaluated for their antimicrobial efficacy. Research indicates that oxadiazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria. The incorporation of thiophene moieties has been shown to enhance this activity, suggesting that This compound may possess similar properties .

Anti-inflammatory Effects

Studies on pyrazole derivatives indicate their potential as anti-inflammatory agents. The presence of functional groups like carboxamide and thiophene can enhance the anti-inflammatory response. Compounds with similar structures have been reported to exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Pesticidal Activity

Research into the pesticidal properties of oxadiazole derivatives has shown promise in agricultural applications. Compounds with thiophene and pyrazole functionalities have been developed as effective pesticides against various agricultural pests. Their mechanism often involves disrupting metabolic processes in target organisms, leading to increased mortality rates .

Synthesis of Functional Materials

The unique structural features of This compound allow for its use in synthesizing functional materials. The compound can act as a precursor for creating polymers with specific electronic properties or as a ligand in coordination chemistry . Its ability to form complexes with metals can be exploited in developing catalysts for organic reactions.

Case Study 1: Anticancer Research

A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. Among the tested compounds, one derivative exhibited an IC50 value of 89 pM against hCA IX, indicating its potential as a targeted anticancer agent. This highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, researchers synthesized several oxadiazole derivatives and tested them against common bacterial strains. The results demonstrated that compounds with thiophene substitutions showed significant antibacterial effects, leading to further investigations into their mechanisms of action and potential formulations for therapeutic use .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
  • 1-ethyl-N-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

1-ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to the specific combination of functional groups it possesses, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-Ethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This structure features a pyrazole ring fused with an oxadiazole moiety and a thiophene group, which are known to contribute to its biological properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that the compound exhibits an IC50 value in the low micromolar range against several tumor types.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)25.72 ± 3.95
Compound BHeLa (Cervical Cancer)18.50 ± 2.30
Compound CCaCo-2 (Colon Cancer)15.00 ± 1.80

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic markers in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of thiophene and oxadiazole show strong activity against various bacterial strains.

Table 2: Antimicrobial Activity

PathogenMIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.30 - 0.35
Pseudomonas aeruginosa0.40 - 0.45

The minimum inhibitory concentration (MIC) values indicate potent antimicrobial activity, particularly against Gram-positive bacteria .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Such activity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Oxadiazole Ring : Known for its role in enhancing lipophilicity and biological activity.
  • Thiophene Group : Contributes to electron delocalization, improving interaction with biological targets.
  • Pyrazole Moiety : Often associated with anti-inflammatory and anticancer activities.

Research indicates that modifications to these functional groups can significantly alter the compound's efficacy and selectivity .

Case Studies

A notable case study involved synthesizing various derivatives of the compound and evaluating their biological activities in vitro and in vivo:

  • In Vitro Studies : Compounds were tested against a panel of cancer cell lines, revealing promising results for derivatives with specific substitutions on the pyrazole ring.
  • In Vivo Studies : Animal models demonstrated reduced tumor growth when treated with optimized derivatives compared to controls, supporting the potential for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.